molecular formula C27H18ClN7Na4O15S5 B1145797 CID 137216243 CAS No. 145017-98-7

CID 137216243

Cat. No.: B1145797
CAS No.: 145017-98-7
M. Wt: 968.2 g/mol
InChI Key: KMIFZJHHHQJORY-UHFFFAOYSA-J
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Description

The compound with the identifier “CID 137216243” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 137216243 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

CID 137216243 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

CID 137216243 has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 137216243 include other fluorinated phenylacetic acid derivatives and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its unique reactivity and interactions with biological targets make it a valuable compound for research and industrial use.

Properties

CAS No.

145017-98-7

Molecular Formula

C27H18ClN7Na4O15S5

Molecular Weight

968.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatoethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

KMIFZJHHHQJORY-UHFFFAOYSA-J

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic Acid Tetrasodium Salt; _x000B_5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-

Origin of Product

United States
Customer
Q & A

Q1: What is Reactive Red 198 and what is its primary use?

A1: Reactive Red 198 (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]

Q2: Why is the presence of Reactive Red 198 in wastewater a concern?

A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]

Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?

A3: Numerous methods are being explored for RR198 removal, including:

  • Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]
  • Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]
  • Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]
  • Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]

Q4: How effective are adsorption techniques in removing RR198?

A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:

  • Activated carbon and graphene achieved nearly complete removal (98-100%). []
  • Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []
  • Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []

Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?

A5: AOPs offer several advantages, including:

  • High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]
  • Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []
  • Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []

Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?

A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []

Q7: How does the structure of the adsorbent impact RR198 removal?

A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []

Q8: Are there any low-cost adsorbents being investigated for RR198 removal?

A8: Yes, researchers are exploring cost-effective adsorbents like:

  • Sugar beet pulp carbonized with citric acid. []
  • Acacia tortilis shuck, which achieved 77.54% removal of RR198. []
  • Russian knapweed flower powder, showing good adsorption capabilities. []
  • Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []
  • Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []

Q9: How do researchers determine the optimal conditions for RR198 removal?

A9: Researchers employ various optimization techniques, including:

  • Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []
  • Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]

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